Methylphosphonothioic dichloride
Overview
Description
Methylphosphonothioic dichloride is an organophosphorus compound with the chemical formula CH₃Cl₂PS. It is known for its reactivity and is used in various chemical synthesis processes. This compound is a colorless liquid with a pungent odor and is highly reactive with water, forming hydrochloric acid upon contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphosphonothioic dichloride can be synthesized through several methods. One common method involves the reaction of methyldichlorophosphine with sulfuryl chloride, resulting in the formation of this compound and sulfur dioxide . Another method involves the chlorination of dimethyl methylphosphonate using thionyl chloride, with various amines acting as catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of alkali metal chlorides, hydrogen sulfide, and a fluid mixture of methyl trichlorophosphonium tetrachloroaluminate and methyl chloride . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonothioic dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid.
Oxidation: Can be oxidized to form methylphosphonic dichloride.
Substitution: Reacts with alcohols to form dialkoxides.
Common Reagents and Conditions
Water: Reacts violently, forming hydrochloric acid.
Alcohols: Converts to dialkoxides in the presence of alcohols.
Oxidizing Agents: Such as sulfuryl chloride, used in oxidation reactions.
Major Products Formed
Hydrochloric Acid: Formed during hydrolysis.
Dialkoxides: Formed during substitution reactions with alcohols.
Methylphosphonic Dichloride: Formed during oxidation.
Scientific Research Applications
Methylphosphonothioic dichloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Utilized in the study of enzyme inhibition and other biochemical processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylphosphonothioic dichloride involves its reactivity with nucleophiles, such as water and alcohols. Upon contact with water, it hydrolyzes to form hydrochloric acid, which can cause severe irritation and burns . In biochemical processes, it can inhibit enzymes by reacting with active site residues, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic Dichloride: Similar in structure but contains an oxygen atom instead of sulfur.
Dimethyl Methylphosphonate: A precursor in the synthesis of methylphosphonothioic dichloride.
Methyldichlorophosphine: Used in the synthesis of this compound.
Uniqueness
This compound is unique due to its sulfur-containing structure, which imparts different reactivity and properties compared to its oxygen-containing analogs. This makes it particularly useful in specific chemical synthesis processes where sulfur reactivity is desired .
Properties
IUPAC Name |
dichloro-methyl-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2PS/c1-4(2,3)5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNCWCIKOHOGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2PS | |
Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074270 | |
Record name | Phosphonothioic dichloride, methyl- | |
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Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl phosphonothioic dichloride, [anhydrous] appears as a colorless liquid with a pungent odor. Noncombustible. Toxic by inhalation. Denser than water. Corrosive to metal and tissue. | |
Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 122 °F (USCG, 1999) | |
Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
676-98-2 | |
Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
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URL | https://cameochemicals.noaa.gov/chemical/3962 | |
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Record name | Methylphosphonothioic dichloride | |
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Record name | Methylphosphonothioic dichloride | |
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Record name | Phosphonothioic dichloride, methyl- | |
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Record name | Methylphosphonothioic dichloride | |
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Melting Point |
-14.1 °F (USCG, 1999) | |
Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3962 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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